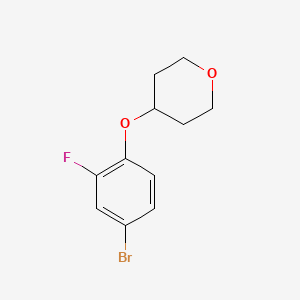

4-(4-Bromo-2-fluorophenoxy)oxane

Description

4-(4-Bromo-2-fluorophenoxy)oxane is a brominated and fluorinated cyclic ether derivative. Its structure features an oxane (tetrahydropyran) ring substituted with a 4-bromo-2-fluorophenoxy group. The presence of both bromine and fluorine atoms confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-(4-bromo-2-fluorophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRFQOLUFCRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenoxy)oxane typically involves the reaction of 4-bromo-2-fluorophenol with tetrahydropyran in the presence of triphenylphosphine and di-isopropyl azodicarboxylate. The reaction is carried out in tetrahydrofuran (THF) as a solvent, and the mixture is heated to reflux. The detailed steps are as follows:

- Dissolve 4-bromo-2-fluorophenol and tetrahydropyran in THF.

- Add triphenylphosphine and heat the mixture to reflux for 2 hours.

- Cool the reaction mixture to 0°C and add di-isopropyl azodicarboxylate.

- Reflux the mixture for an additional 12 hours.

- Purify the product using column chromatography with ethyl acetate and petroleum ether as eluents.

Industrial Production Methods

While specific industrial production methods for 4-(4-Bromo-2-fluorophenoxy)oxane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenoxy)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, leading to different oxidation states and functional groups.

Scientific Research Applications

4-(4-Bromo-2-fluorophenoxy)oxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenoxy)oxane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can influence various biochemical pathways, although detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between 4-(4-Bromo-2-fluorophenoxy)oxane and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 4-(4-Bromo-2-fluorophenoxy)oxane | C₁₁H₁₂BrFO₂ | ~283.12 (estimated) | 4-Bromo-2-fluorophenoxy, oxane | Fluorine enhances electronegativity |

| 4-(4-Bromophenoxy)oxane | C₁₁H₁₃BrO₂ | 264.12 | 4-Bromophenoxy, oxane | Lacks fluorine substituent |

| 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one | C₁₆H₁₂BrFO₂ | 335.17 | 4-Bromo-2-fluorophenoxy, butenone | Conjugated ketone system |

| TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) | C₁₃H₁₇BrN₂ | - | Bromomethyl-oxane, azabicyclo core | High α4β2 receptor affinity (Ki=0.78 nM) |

| (S)-2-((4-Bromo-phenoxy)methyl)oxirane | C₉H₉BrO₂ | 229.07 | 4-Bromophenoxy, oxirane (epoxide) | Epoxide ring increases reactivity |

Key Observations:

- Fluorine vs. Hydrogen: The fluorine atom in 4-(4-Bromo-2-fluorophenoxy)oxane increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs like 4-(4-Bromophenoxy)oxane .

- Ring Systems: The oxane ring (tetrahydropyran) in the target compound offers conformational stability, whereas oxirane (epoxide) in (S)-2-((4-bromo-phenoxy)methyl)oxirane introduces strain and reactivity .

- Functional Groups: The butenone group in 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one enables conjugation, altering solubility and reactivity compared to the oxane-based target compound .

Physicochemical Properties

- For example, in , compounds with bulkier substituents (e.g., trifluoromethyl groups) exhibit longer retention times (~1.40 minutes) under similar conditions .

- Solubility: The oxane ring improves water solubility compared to aromatic brominated compounds like 2-Bromo-4'-methoxyacetophenone (), which is primarily used in organic solvents .

Biological Activity

4-(4-Bromo-2-fluorophenoxy)oxane is an organic compound with the molecular formula C11H12BrFO2 and a molecular weight of 275.11 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of 4-(4-Bromo-2-fluorophenoxy)oxane typically involves the reaction of 4-bromo-2-fluorophenol with tetrahydropyran in the presence of triphenylphosphine and di-isopropyl azodicarboxylate. The reaction is conducted in tetrahydrofuran (THF) under reflux conditions. The detailed steps are as follows:

- Dissolve 4-bromo-2-fluorophenol and tetrahydropyran in THF.

- Add triphenylphosphine and heat the mixture to reflux for 2 hours.

- Cool the reaction mixture to 0°C and add di-isopropyl azodicarboxylate.

- Reflux the mixture for an additional 12 hours.

- Purify the product using column chromatography with ethyl acetate and petroleum ether as eluents.

Anticancer Properties

Research indicates that compounds similar to 4-(4-Bromo-2-fluorophenoxy)oxane may exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | TK-10 (renal cancer) | 5.0 | Apoptosis induction |

| Compound B | HT-29 (colon cancer) | 3.2 | Cell cycle arrest |

These findings suggest that structural modifications in similar compounds can optimize anticancer efficacy .

Antimicrobial Activity

In vitro studies have demonstrated that 4-(4-Bromo-2-fluorophenoxy)oxane exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

This antimicrobial activity highlights its potential application in treating bacterial infections .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration resulted in reduced neuronal death and improved cognitive function, likely through modulation of oxidative stress pathways .

Case Studies

Case Study on Anticancer Activity :

A study focused on a series of phenoxy derivatives found that those with bromine and fluorine substitutions exhibited enhanced activity against cancer cell lines compared to their non-substituted counterparts. This emphasizes the importance of structural modifications in optimizing anticancer efficacy.

Neuroprotection in Animal Models :

In experiments involving mice subjected to oxidative stress, treatment with similar compounds significantly improved survival rates and reduced markers of neuroinflammation, indicating potential therapeutic applications for neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.